
2-Bromopropan-1-ol
Descripción general
Descripción
2-Bromopropan-1-ol is a chemical compound that has been studied in various contexts, including its effects on human health and its chemical properties. It has been identified as a solvent used in the electronics industry and has been associated with reproductive and hematopoietic hazards in workers exposed to it . The compound has also been implicated in the formation of DNA adducts, which could elucidate the molecular mechanism behind its immunosuppressive effects .
Synthesis Analysis
The synthesis of 2-Bromopropan-1-ol derivatives and related compounds has been explored in several studies. For instance, enantiomeric 2-bromopropanamides have been synthesized and reacted with various amines to produce secondary or tertiary amino or quaternary ammonium amides . Additionally, tritylthio-based compounds related to 2-Bromopropan-1-ol have been synthesized and characterized, providing insights into the structural aspects of these molecules .
Molecular Structure Analysis
The molecular structure of compounds related to 2-Bromopropan-1-ol has been investigated using different analytical techniques. For example, the crystal structure of 2-Bromo-1,1,1-trichloro-2-methylpropane, a related compound, has been determined using X-ray diffraction, revealing a body-centered cubic lattice and a disordered orientation of molecules . The structural characterization of N7-Guanine adduct of 2-bromopropane has been achieved through various spectroscopic methods, including NMR and mass spectrometry .
Chemical Reactions Analysis
2-Bromopropan-1-ol and its derivatives undergo various chemical reactions. The electrochemical reduction of 1,2-dibromo-3-(4-substituted)-phenylpropanes, which are structurally related to 2-Bromopropan-1-ol, leads to reductive cleavage and subsequent isomerization of the resulting olefins . The decomposition of 2-bromo-2-nitropropane-1,3-diol in aqueous base involves multiple pathways, releasing various products and ions .
Physical and Chemical Properties Analysis
The physical properties of compounds related to 2-Bromopropan-1-ol have been described, such as the plastic crystal phase of 2-Bromo-1,1,1-trichloro-2-methylpropane, which is optically isotropic with a density of 1.97 g/cc at 25°C . The neurotoxicity and reproductive toxicity of 2-bromopropane have been documented, with exposure leading to significant health effects in animal models and humans . A headspace gas chromatographic test has been developed for the quantification of 1- and 2-bromopropane in human urine, demonstrating the compound's detectability and the method's sensitivity .
Aplicaciones Científicas De Investigación
Toxicity Studies
Neuro-reproductive Toxicities : 2-Bromopropan-1-ol has been investigated for its reproductive and hematopoietic disorders in workers, as revealed through animal studies. It primarily targets spermatogonia and oocytes in primordial follicles. Contrastingly, 1-bromopropane, introduced later, showed potent neurotoxicity compared to 2-bromopropane and different reproductive toxicity targets (Ichihara, 2005).
Hematopoietic and Reproductive Hazards : Studies on Korean electronic workers exposed to 2-bromopropane revealed significant reproductive hazards, including secondary amenorrhea in females and azoospermia or oligospermia in males (Kim et al., 1996).
Quantification in Human Urine : Development of a test procedure for detecting and quantifying 1- and 2-bromopropane in human urine was conducted, highlighting the health concerns due to their chronic toxicity and association with neurological disorders (B'hymer & Cheever, 2005).
Reproductive and Developmental Toxicity : An evaluation of 2-Bromopropan-1-ol by the National Toxicology Program (NTP) Center for the Evaluation of Risks to Human Reproduction (CERHR) focused on adverse effects on reproduction, including development caused by exposure to this chemical (Boekelheide et al., 2004).
Mechanistic Investigations
Biochemical Changes in Central Nervous System : Studies on the neurotoxic effects of 1-bromopropane, a close relative of 2-bromopropane, showed dose-dependent decreases in neurospecific enzymes and glutathione in the cerebrum and cerebellum of rats, providing insights into the neurotoxic mechanisms of these compounds (Wang et al., 2002).
Partition Coefficients and Hepatic Metabolism : Investigation of partition coefficients and hepatic metabolism of 1- and 2-bromopropanes in vitro helped in understanding the toxicokinetics of these compounds (Kaneko et al., 1997).
Human Epidermal Penetration : Research on the dermal absorption characteristics of 1-bromopropane provided insights into the absorption potential following dermal exposure, dependent upon the type and duration of exposure (Frasch et al., 2011).
Molecular Mechanism of COX-2 Gene Expression : A study investigated the effect of 1-bromopropane on cyclooxygenase-2 (COX-2) gene expression in murine macrophages, revealing activation of specific transcription factors and signal transduction pathways (Han et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-Bromopropan-1-ol is the Haloalkane dehalogenase enzyme . This enzyme is found in the bacterium Pseudomonas paucimobilis .
Mode of Action
The mode of action of 2-Bromopropan-1-ol involves the creation of a bromonium ion . This bromonium ion undergoes a nucleophilic attack, leading to a substitution reaction .
Biochemical Pathways
It is known that the compound can undergo elimination reactions, where the hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom next to the one holding the bromine . The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene .
Result of Action
It is known that the compound can undergo a substitution reaction to produce propene .
Action Environment
It is known that the compound is a transparent liquid characterized by a faint fruity scent and a boiling point of 1012° C .
Propiedades
IUPAC Name |
2-bromopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO/c1-3(4)2-5/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTWOTKWIVISQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975207 | |
| Record name | 2-Bromopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopropan-1-ol | |
CAS RN |
598-18-5 | |
| Record name | 2-Bromo-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromopropan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical challenges are associated with detecting 2-bromopropan-1-ol in fumigated nuts, and how does the research address these challenges?
A1: Detecting 2-bromopropan-1-ol (PBH-2) in fumigated nuts like almonds and walnuts presents several analytical challenges. PBH-2 can be present at low concentrations, making it difficult to detect. Additionally, other compounds present in the nuts might interfere with the analysis.
- Efficient Extraction: A solvent extraction method using methyl tert-butyl ether (MTBE) is used to effectively extract PBH-2 and other residues from the nuts [].
- Sensitive Detection: Gas Chromatography coupled with Electron Capture Detection (GC-ECD) is employed due to its high sensitivity for brominated compounds like PBH-2 [].
- Concentration Enhancement: The MTBE extracts are concentrated tenfold to further improve the detection limits for PBH-2, enabling quantification of even trace amounts [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)
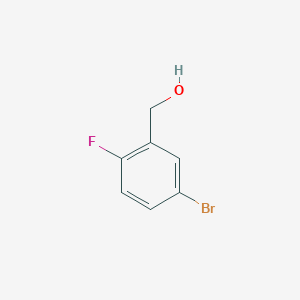


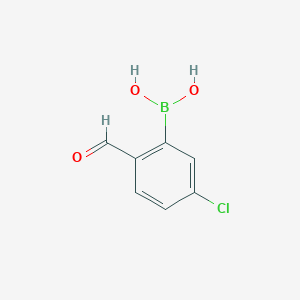
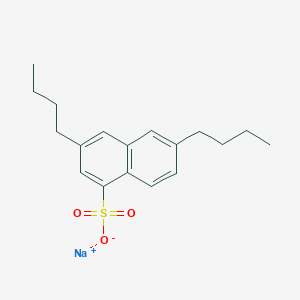
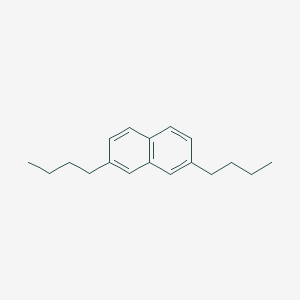
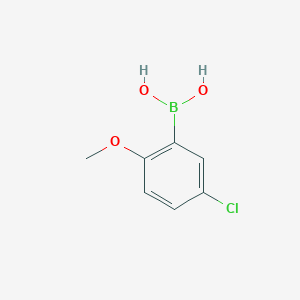
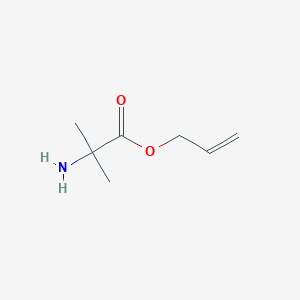

![[1,4'-Bipiperidine]-1'-carbonyl chloride](/img/structure/B151784.png)
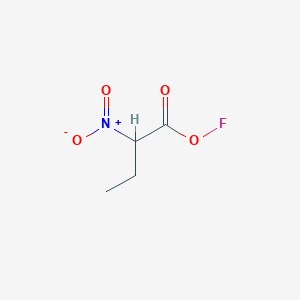

![(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B151787.png)